4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is an aromatic compound with a complex structure It is characterized by the presence of isoindole dione groups connected through a phenylenebis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,3-phenylenebis(oxy)bis(2-phenyl-1H-isoindole-1,3(2H)-dione) with appropriate reagents under controlled conditions. One common method involves the use of a condensation reaction between phthalic anhydride and an aromatic diamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) involves its interaction with molecular targets through its aromatic and isoindole dione groups. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione): Similar structure but with a different phenylenebis(oxy) linkage.
4,4’-[1,3-Phenylenebis(oxy)]bis(2-methyl-1H-isoindole-1,3(2H)-dione): Similar structure with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of 4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) lies in its specific phenylenebis(oxy) linkage and the presence of phenyl groups, which confer distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
54395-42-5 |
---|---|
Molecular Formula |
C34H20N2O6 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
4-[3-(1,3-dioxo-2-phenylisoindol-4-yl)oxyphenoxy]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C34H20N2O6/c37-31-25-16-8-18-27(29(25)33(39)35(31)21-10-3-1-4-11-21)41-23-14-7-15-24(20-23)42-28-19-9-17-26-30(28)34(40)36(32(26)38)22-12-5-2-6-13-22/h1-20H |
InChI Key |
IHEDFPFGQSZPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC(=CC=C4)OC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.